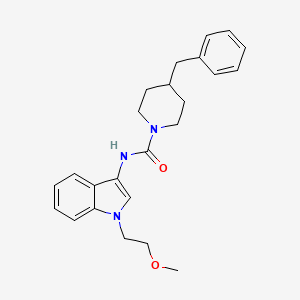

4-benzyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-benzyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1-carboxamide is a chemical entity that can be presumed to have a piperidine core structure, substituted with a benzyl group and an indole moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar piperidine derivatives and their synthesis, structure, and biological activities, which can be used to infer potential properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functionalization at various positions. For example, the synthesis of a carbon-14 labelled benzamide derivative is achieved through an aryllithium reaction with carbon dioxide, followed by amide formation . Similarly, the synthesis of anti-acetylcholinesterase active piperidine derivatives involves the introduction of substituents at the nitrogen atom of benzamide, which significantly enhances activity . These methods suggest that the synthesis of 4-benzyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1-carboxamide could involve a stepwise approach, starting with the formation of the piperidine ring, followed by the introduction of the benzyl group and the indole derivative.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a benzyl group and an indole moiety in the compound suggests potential interactions with biological targets. For instance, the introduction of bulky substituents in piperidine derivatives has been shown to increase anti-acetylcholinesterase activity . The basicity of the nitrogen atom in the piperidine ring also plays a significant role in the activity of these compounds . Therefore, the molecular structure of 4-benzyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1-carboxamide, particularly the electronic properties and steric hindrance of its substituents, would likely influence its biological interactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including N-alkylation and reactions with different electrophiles. For example, the synthesis of antihistaminic piperidine derivatives involves N-alkylation following the reaction with lithiated heterocycles . The chemical reactivity of the compound would be influenced by the presence of the benzyl and indole groups, which could participate in electrophilic substitution reactions or influence the reactivity of the piperidine nitrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of fluorine atoms and other substituents has been shown to affect the lipophilicity and, consequently, the biological activity of these compounds . The specific physical and chemical properties of 4-benzyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1-carboxamide would depend on its precise structure, but it can be inferred that the presence of the methoxyethyl and indole groups would impact its solubility and overall pharmacokinetic profile.

Scientific Research Applications

Imaging and Detection in Clinical Diagnostics

The use of benzamide derivatives in clinical diagnostics, particularly in imaging for cancer detection, is an area of significant interest. For instance, a study by Caveliers et al. (2002) explored the potential of an iodobenzamide, aimed at visualizing primary breast tumors in humans through preferential binding to sigma receptors overexpressed on breast cancer cells. The study highlighted the compound's ability to accumulate in breast tumors, suggesting its potential as a noninvasive tool for assessing tumor proliferation (Caveliers et al., 2002).

Drug Metabolism and Pharmacokinetics

The understanding of how drugs are metabolized and their pharmacokinetics is crucial for drug development. Renzulli et al. (2011) investigated the disposition of a novel orexin 1 and 2 receptor antagonist, revealing insights into its metabolism and excretion pathways. This research contributes to the broader knowledge of drug metabolism, aiding in the development of more effective and safer therapeutic agents (Renzulli et al., 2011).

Chemical Ecology and Pest Management

In chemical ecology and pest management, the efficacy of compounds such as benzyl-N-piperidine derivatives as insect repellents has been explored. Debboun et al. (2000) evaluated the repellent efficacy of such compounds against mosquitoes and black flies, demonstrating their high effectiveness and potential as alternatives to existing repellents (Debboun et al., 2000).

properties

IUPAC Name |

4-benzyl-N-[1-(2-methoxyethyl)indol-3-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-29-16-15-27-18-22(21-9-5-6-10-23(21)27)25-24(28)26-13-11-20(12-14-26)17-19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSHYIPANGPAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)

![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)

![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)

![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2525622.png)

![3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid](/img/structure/B2525624.png)

![benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2525626.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2525629.png)